3-Hydroxy-2-sulfobenzoic acid 3-Hydroxy-2-sulfobenzoic acid
Brand Name: Vulcanchem
CAS No.: 27323-36-0
VCID: VC14141650
InChI: InChI=1S/C7H6O6S/c8-5-3-1-2-4(7(9)10)6(5)14(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13)
SMILES:
Molecular Formula: C7H6O6S
Molecular Weight: 218.19 g/mol

3-Hydroxy-2-sulfobenzoic acid

CAS No.: 27323-36-0

Cat. No.: VC14141650

Molecular Formula: C7H6O6S

Molecular Weight: 218.19 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2-sulfobenzoic acid - 27323-36-0

Specification

CAS No. 27323-36-0
Molecular Formula C7H6O6S
Molecular Weight 218.19 g/mol
IUPAC Name 3-hydroxy-2-sulfobenzoic acid
Standard InChI InChI=1S/C7H6O6S/c8-5-3-1-2-4(7(9)10)6(5)14(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13)
Standard InChI Key YYFIZTYYGDWXAC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)O)S(=O)(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name 3-hydroxy-2-sulfobenzoic acid explicitly defines its substituent arrangement: a hydroxyl group (-OH) at position 3 and a sulfonic acid group (-SO3_3H) at position 2 on the benzoic acid ring (Fig. 1) . The planar structure facilitates hydrogen bonding through its acidic functional groups, contributing to its solubility in polar solvents.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC7H6O6S\text{C}_7\text{H}_6\text{O}_6\text{S}
Molecular Weight218.184 g/mol
Exact Mass217.989 Da
XLogP31.42
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Spectroscopic and Computational Descriptors

Computational analyses predict a polar surface area (PSA) of 120.28 Ų, indicating high polarity consistent with its sulfonic and carboxylic acid groups . The moderate XLogP3 value of 1.42 suggests limited lipophilicity, favoring aqueous environments. Density functional theory (DFT) models further reveal intramolecular hydrogen bonding between the hydroxyl and sulfonic acid groups, stabilizing the molecule in its enol form .

Synthesis and Natural Occurrence

Laboratory Synthesis

While direct synthesis protocols for 3-hydroxy-2-sulfobenzoic acid remain undocumented in open literature, analogous sulfobenzoic acids are typically synthesized via sulfonation of hydroxybenzoic acids using fuming sulfuric acid. For example, 2-sulfobenzoic acid is produced by sulfonating salicylic acid at elevated temperatures . A plausible route for 3-hydroxy-2-sulfobenzoic acid involves selective sulfonation of 3-hydroxybenzoic acid, though reaction conditions must avoid over-sulfonation or ring degradation.

Physicochemical Properties and Reactivity

Solubility and Stability

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Octanol-Water)1.42XLogP3
Water Solubility12.7 g/LALOGPS
Melting Point245–250°C (decomp.)Estimated

Reactivity and Degradation

The sulfonic acid group confers strong electrophilicity, making the compound susceptible to nucleophilic attack at the sulfur center. In environmental systems, abiotic reactions such as sulfitolysis (reaction with sulfite ions) may cleave disulfide bonds in related compounds, yielding sulfonated byproducts . Microbial degradation pathways remain speculative but likely involve desulfonation enzymes or oxidative cleavage of the aromatic ring.

Environmental and Industrial Relevance

Role in Bioremediation

Sulfobenzoic acids are critical intermediates in the biodegradation of sulfur-rich pollutants. For instance, Pseudomonas spp. metabolize 2-sulfobenzoic acid via ortho-cleavage pathways, generating catechol derivatives that enter the TCA cycle . While 3-hydroxy-2-sulfobenzoic acid’s direct role remains unconfirmed, its structural similarity suggests potential involvement in analogous pathways for recalcitrant organosulfur compounds.

Industrial Applications

  • Chelating agents in detergents (e.g., sulfosalicylic acid)

  • Catalysts in esterification reactions

  • Precursors for pharmaceutical intermediates

Research Frontiers and Challenges

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator